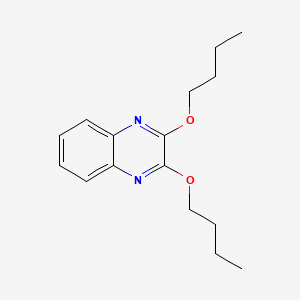![molecular formula C15H20ClN3O3 B14603365 1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid CAS No. 58831-09-7](/img/structure/B14603365.png)
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a chlorophenyl group and a nitric acid moiety Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)hexyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the imidazole ring under appropriate conditions.
Attachment of the Hexyl Chain: The hexyl chain can be attached through alkylation reactions, where an alkyl halide reacts with the imidazole ring.
Addition of Nitric Acid: The final step involves the addition of nitric acid to the compound, which can be achieved through a nitration reaction.
Industrial Production Methods
Industrial production of 1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amino derivatives .
科学研究应用
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid has several scientific research applications:
作用机制
The mechanism of action of 1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-[2-(2,4-Dichlorophenyl)hexyl]imidazole: Similar structure but with an additional chlorine atom.
1-[2-(4-Chlorophenyl)butyl]imidazole: Shorter alkyl chain.
1-[2-(4-Chlorophenyl)hexyl]triazole: Different heterocyclic ring.
Uniqueness
1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid is unique due to its combination of an imidazole ring, chlorophenyl group, and nitric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
58831-09-7 |
|---|---|
分子式 |
C15H20ClN3O3 |
分子量 |
325.79 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)hexyl]imidazole;nitric acid |
InChI |
InChI=1S/C15H19ClN2.HNO3/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13;2-1(3)4/h5-10,12,14H,2-4,11H2,1H3;(H,2,3,4) |
InChI 键 |
WUZAUMPMIQQTIG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Cl.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


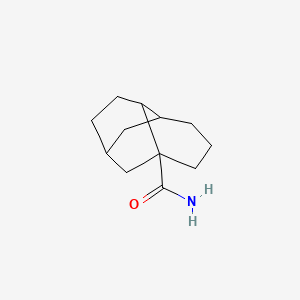

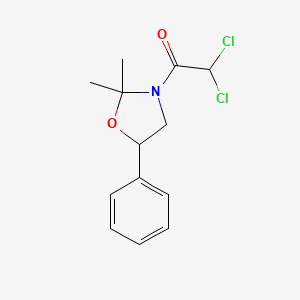
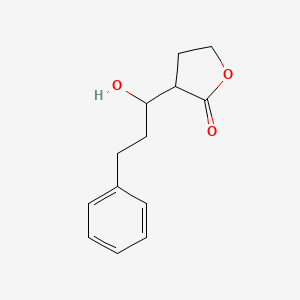
![Acetic acid, [[(2-amino-5-chlorophenyl)phenylamino]sulfonyl]-](/img/structure/B14603329.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
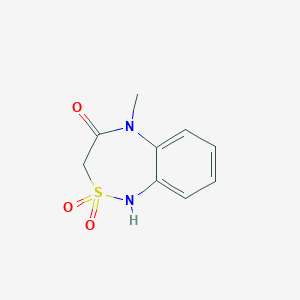

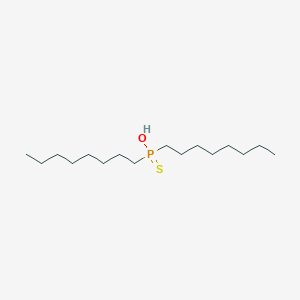
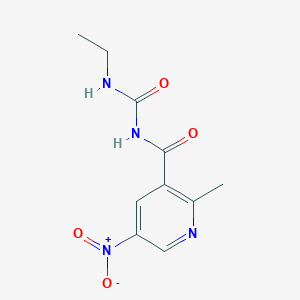
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)

![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
